2H-1,4-Thiazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

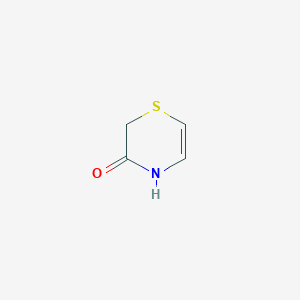

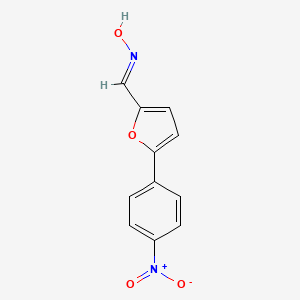

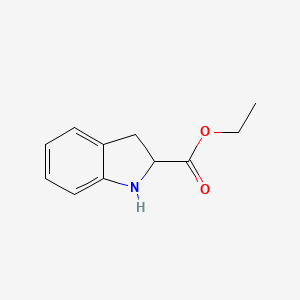

“2H-1,4-Thiazin-3(4H)-one” is a chemical compound that belongs to the group of thiazines . Thiazines are a group of organic compounds with a heterocyclic six-membered ring system consisting of four carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of optically active 3,4,5,6-tetrahydro-2H-1,4-thiazin-3-ones involves the ring transformation of glycidic esters . Chiral cis and trans glycidic esters substituted by alkyl or ethoxycarbonyl react with cysteamine or o-aminothiophenol by stereoselective ring transformation to non-aromatic optically active 2-(α-hydroxyalkyl)-1,4-thiazin-3-ones .Molecular Structure Analysis

The molecular structure of “2H-1,4-Thiazin-3(4H)-one” is characterized by a six-membered ring system consisting of four carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis

In the synthesis process, the attack of the mercapto function at the α-position of the glycidate occurs predominantly by inversion of configuration . This is a key step in the chemical reaction that leads to the formation of “2H-1,4-Thiazin-3(4H)-one”.Scientific Research Applications

Anticancer Research

A novel series of 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives demonstrated significant in vitro anticancer activity against various cell lines, highlighting their potential in cancer research (Rajender, Narsimha, & Reddy, 2019).

Synthetic Chemistry

Researchers have developed methods for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-one and its derivatives, emphasizing their importance in the field of synthetic chemistry (Wang et al., 2007).

Microwave-Assisted Synthesis

Microwave irradiation has been used to efficiently synthesize benzo[b][1,4]thiazin-3(4H)-one derivatives, showcasing advancements in synthesis methodologies (Zuo et al., 2008).

Catalytic Processes

Copper-catalyzed cascade syntheses of 2H-benzo[b][1,4]thiazin-3(4H)-ones have been developed, illustrating the compound's relevance in catalytic chemistry (Chen, Wang, & Bao, 2010).

Anticonvulsant Activity

Some derivatives of 2H-1,4-benzothiazin-3(4H)-one have shown promising anticonvulsant properties, indicating their potential in pharmaceutical applications (Zhang et al., 2010).

Energetic Studies

Combined experimental and computational studies on the energetics of 1,4-benzothiazin-3(2H, 4H)-one contribute to our understanding of its thermodynamic properties (Miranda et al., 2011).

Synthesis Variations

Different methods of synthesizing 2H-1,4-thiazines and related compounds have been explored, further expanding the chemical versatility of this molecule (Besbes et al., 1993).

Dimerization Studies

The dimerization of 2H-1,4-thiazin-3(4H)-one derivatives has been studied, contributing to the understanding of their structural behavior (Yamamoto et al., 1983).

Allelochemical Research

The isolation and synthesis of compounds related to 2H-1,4-benzoxazin-3(4H)-one have revealed their potential as allelochemicals in agriculture (Macias et al., 2006).

Antimicrobial Activity

Some derivatives of 2H-benzo[1,4]thiazin-3-one have been synthesized and tested for antimicrobial activity, demonstrating their utility in microbial control (Guarda et al., 2001).

properties

IUPAC Name |

4H-1,4-thiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c6-4-3-7-2-1-5-4/h1-2H,3H2,(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRSLBDCOYTZPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC=CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-1,4-Thiazin-3(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)

![(Z)-3-(((4-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2448507.png)

![1-{4-[2-(Methylsulfanyl)phenyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2448512.png)

![2-methyl-4-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2448513.png)

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile](/img/structure/B2448524.png)